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Application Notes and Protocols for CH1055 in
Immunoassays
For Researchers, Scientists, and Drug Development Professionals

Introduction to CH1055
CH1055 is a near-infrared II (NIR-II) fluorescent dye with an excitation wavelength of

approximately 808 nm and an emission wavelength of around 1055 nm.[1] Its properties make

it a valuable tool for in vivo imaging and various immunoassays, offering the potential for high

signal-to-noise ratios due to reduced autofluorescence in the NIR-II window. These application

notes provide detailed protocols for the use of CH1055-conjugated antibodies in Enzyme-

Linked Immunosorbent Assay (ELISA) and Western blotting.

The "triethylamine" often associated with CH1055 product listings typically refers to its role as a

basic catalyst in the bioconjugation process, facilitating the labeling of antibodies with the

CH1055 dye. It is crucial for creating a stable covalent bond between the dye and the primary

amines on the antibody.

Data Presentation
As specific quantitative data for CH1055 in ELISA and Western blotting applications are highly

dependent on the specific antibody, antigen, and experimental conditions, the following tables

are provided as templates for researchers to record their optimization and validation data.
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Table 1: ELISA Optimization Parameters for CH1055-Conjugated Antibody

Parameter Range Tested Optimal Value
Signal-to-Noise
Ratio

Coating Antibody

Conc. (µg/mL)

CH1055-Antibody

Conc. (ng/mL)

Blocking Buffer

Incubation Time (min)

Wash Buffer

Composition

Table 2: Western Blotting Optimization Parameters for CH1055-Conjugated Antibody

Parameter Range Tested Optimal Value Band Intensity

Primary Antibody

Dilution

CH1055-Secondary

Antibody Dilution

Blocking Buffer

Incubation

Temperature (°C)

Membrane Type

Experimental Protocols
Antibody Conjugation with CH1055
This protocol describes the general procedure for labeling an antibody with an NHS-ester

activated CH1055 dye, using triethylamine as a catalyst.
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Materials:

Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

NHS-ester activated CH1055 dye

Triethylamine (TEA)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

Procedure:

Dissolve the NHS-ester activated CH1055 dye in DMF or DMSO to a concentration of 10

mg/mL.

Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.

Add a 10-20 fold molar excess of the dissolved CH1055 dye to the antibody solution.

Add triethylamine to the reaction mixture to a final concentration of 20-50 mM.

Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from

light.

Remove unconjugated dye by passing the reaction mixture through a size-exclusion

chromatography column.

Collect the fractions containing the labeled antibody.

Measure the absorbance at 280 nm and the absorbance maximum of CH1055 to determine

the degree of labeling.

Fluorescent ELISA Protocol using CH1055-Conjugated
Antibody
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This protocol outlines a direct fluorescent ELISA. For an indirect ELISA, an unlabeled primary

antibody is used first, followed by a CH1055-conjugated secondary antibody.

Materials:

96-well black microplate

Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

Antigen or capture antibody

Blocking buffer (e.g., 1% BSA in PBS)

Wash buffer (e.g., PBS with 0.05% Tween-20)

CH1055-conjugated detection antibody

NIR fluorescence plate reader

Procedure:

Coat the wells of the microplate with the antigen or capture antibody diluted in coating buffer.

Incubate overnight at 4°C.

Wash the plate three times with wash buffer.

Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for

1-2 hours at room temperature.

Wash the plate three times with wash buffer.

Add the CH1055-conjugated detection antibody, diluted in blocking buffer, to each well.

Incubate for 1-2 hours at room temperature, protected from light.

Wash the plate five times with wash buffer.

Read the fluorescence at the appropriate excitation and emission wavelengths for CH1055

using a NIR fluorescence plate reader.
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Near-Infrared (NIR) Western Blotting Protocol with
CH1055
Materials:

PVDF or low-fluorescence nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody

CH1055-conjugated secondary antibody

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

NIR imaging system

Procedure:

Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C

with gentle agitation.

Wash the membrane three times for 10 minutes each with wash buffer.

Incubate the membrane with the CH1055-conjugated secondary antibody, diluted in blocking

buffer, for 1 hour at room temperature, protected from light.

Wash the membrane three times for 10 minutes each with wash buffer.

Image the blot using a NIR imaging system capable of detecting fluorescence in the NIR-II

range.
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Caption: Workflow for conjugating CH1055 dye to an antibody.
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Direct Fluorescent ELISA
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Caption: Principle of a direct fluorescent ELISA using a CH1055-conjugated antibody.
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Caption: Experimental workflow for near-infrared Western blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application of CH1055 triethylamine in ELISA and
Western blotting]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12402061#application-of-ch1055-triethylamine-in-
elisa-and-western-blotting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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